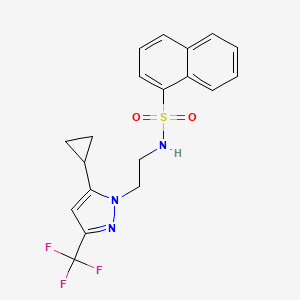

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide

Descripción

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core linked to a pyrazole moiety via an ethyl chain. Key structural features include:

- Naphthalene-1-sulfonamide group: Aromatic and planar, facilitating π-π stacking interactions in biological targets.

- Pyrazole ring: Substituted with a cyclopropyl group (C₃H₅) at position 5 and a trifluoromethyl (-CF₃) group at position 3. The cyclopropyl group confers conformational rigidity, while the electron-withdrawing -CF₃ enhances metabolic stability and lipophilicity .

- Ethyl linker: Provides spatial flexibility between the sulfonamide and pyrazole groups.

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2S/c20-19(21,22)18-12-16(14-8-9-14)25(24-18)11-10-23-28(26,27)17-7-3-5-13-4-1-2-6-15(13)17/h1-7,12,14,23H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXJVCSXOLWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core. This can be achieved through the reaction of cyclopropyl hydrazine with a trifluoromethyl ketone under acidic or basic conditions.

-

Alkylation: : The pyrazole ring is then alkylated with a suitable ethylating agent to introduce the 2-(ethyl) group. This step may require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole nitrogen.

-

Sulfonamide Formation: : The final step involves the reaction of the alkylated pyrazole with naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Análisis De Reacciones Químicas

Pyrazole Ring Construction

The pyrazole core (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole ) is synthesized via a nucleophilic aromatic substitution (NAS) reaction. A trifluoromethyl-substituted pyrazole undergoes cyclopropyl substitution at the 5-position. This reaction likely involves:

-

Reagent : Cyclopropylating agent (e.g., cyclopropyl bromide or cyclopropyl boronic acid).

-

Conditions : Base (e.g., potassium carbonate) and solvent (e.g., DMF or THF) .

Sulfonamide Formation

The final sulfonamide is formed by reacting the ethylamine precursor with naphthalene-1-sulfonyl chloride :

-

Reaction : Nucleophilic substitution of the chloride in the sulfonyl chloride by the amine group.

-

Conditions : Base (e.g., lithium t-amoxide) and solvent (e.g., THF or DMF) .

-

Work-up : Purification via column chromatography or crystallization .

Process Conditions and Reagents

Structural and Functional Insights

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent contributes to steric bulk and selectivity. The sulfonamide moiety improves aqueous solubility and receptor-binding affinity .

Challenges and Optimizations

-

Selectivity : Sulfonamide formation may yield positional isomers due to competing N-sulfonation sites

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide has been investigated for its potential as a therapeutic agent in various diseases:

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anticancer Properties

The naphthalene sulfonamide framework has been linked to anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Biochemical Assays

The compound has been utilized in various biochemical assays to evaluate its effects on cellular processes:

Cell Viability Assays

In vitro studies have employed MTT assays to assess the cytotoxicity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide against different cancer cell lines, demonstrating dose-dependent effects.

Enzyme Inhibition Studies

The inhibition of specific enzymes by this compound has been measured using spectrophotometric methods, revealing its potential as a lead compound for developing enzyme inhibitors.

Table 2: Summary of Research Findings

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal explored the anti-inflammatory effects of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide on human fibroblast cells. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that this compound may serve as a novel anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. The study reported that treatment with N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide resulted in significant cell death, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Mecanismo De Acción

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparación Con Compuestos Similares

Table 1: Key Differences Among Analogs

Key Findings

Role of Trifluoromethyl (-CF₃): The target compound’s -CF₃ group enhances electron-withdrawing effects, increasing sulfonamide acidity (pKa ~6–8), which may improve receptor-binding interactions compared to analogs lacking this group .

Cyclopropyl vs.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in and , involving sulfonyl chloride coupling with amines under basic conditions (e.g., NaH/THF) .

- employs triethylamine as a base for sulfonamide formation, a milder alternative .

Pharmacological Implications :

- While ’s compound is part of a patented drug synthesis, the target compound’s simpler structure may offer advantages in pharmacokinetic optimization .

Critical Analysis of Evidence

- Structural Diversity : –4 highlight the versatility of naphthalene sulfonamides in drug design, with substituents tailored for specific applications (e.g., solubility, target affinity).

- Gaps in Data: No direct biological activity data for the target compound are available; inferences are drawn from structural analogs.

- Patent Considerations : excludes certain pyrazole derivatives, but the target compound’s unique substituents likely circumvent these restrictions .

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a compound of interest due to its diverse biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4). This protein plays a significant role in metabolic and inflammatory processes, making it a potential target for treating various metabolic diseases, including diabetes and atherosclerosis.

Structure and Synthesis

The compound features a naphthalene sulfonamide core attached to a pyrazole moiety. The synthesis typically involves the bromination of acetonaphthone followed by coupling with sulfanilamide. Characterization methods such as NMR, IR, and mass spectrometry confirm the presence of functional groups essential for biological activity .

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have shown that derivatives of naphthalene-1-sulfonamide exhibit potent inhibitory effects on FABP4. For instance, compounds derived from this scaffold demonstrated binding affinities that are comparable to or better than existing inhibitors like BMS309403. The binding modes were elucidated through X-ray crystallography and isothermal titration calorimetry, highlighting critical interactions within the binding pocket of FABP4 .

Table 1: Binding Affinities of Naphthalene-1-Sulfonamide Derivatives to FABP4

Anti-inflammatory Activity

The anti-inflammatory potential of naphthalene sulfonamides has been explored, particularly in inhibiting the production of pro-inflammatory cytokines. Studies indicate that these compounds can significantly reduce TNFα and IL-6 production in human cell lines, which are critical mediators in inflammatory responses .

Case Study: Inhibition of Cytokine Production

In a controlled study using SW1353 cells, a human chondrosarcoma cell line, certain naphthalene derivatives showed IC50 values in the nanomolar range for inhibiting IL-6 production induced by TNFα and IL-1 . This suggests their potential application in treating inflammatory diseases.

Antimicrobial Properties

Naphthalene derivatives have also been reported to possess antimicrobial properties. They have shown efficacy against various bacterial strains, indicating their potential as new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Naphthalene Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of pyrazole-sulfonamide hybrids typically involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water) can couple azide intermediates with alkynes to form triazole linkages, as demonstrated in analogous naphthalene-sulfonamide derivatives . Optimization may include solvent selection (e.g., ethanol for recrystallization), temperature control (room temperature for reduced side reactions), and stoichiometric tuning of reactants (e.g., 10 mol% catalyst loading). Yield improvements often rely on real-time monitoring via TLC (hexane:ethyl acetate, 8:2) and purification by column chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Multi-modal spectroscopic analysis is critical.

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, S=O stretch at ~1300 cm⁻¹) .

- NMR : Confirm regiochemistry and substituent positioning. For example, the naphthalene protons typically appear as multiplet signals in the δ 7.2–8.4 ppm range in ¹H NMR, while trifluoromethyl groups show distinct ¹⁹F NMR shifts .

- HRMS : Validate molecular weight (e.g., [M + H]+ calculated vs. observed mass with <1 ppm error) .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of the trifluoromethyl-pyrazole moiety in this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways. For example:

- Reaction Path Search : ICReDD’s workflow combines quantum calculations with experimental data to predict optimal conditions for functionalizing the pyrazole ring, such as electrophilic substitutions at the 5-cyclopropyl position .

- Transition State Analysis : Identify steric or electronic barriers to nucleophilic attacks on the sulfonamide group .

Q. How can researchers resolve contradictory data regarding the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Systematic stability studies are essential:

- Stress Testing : Expose the compound to controlled acidic (e.g., HCl), oxidative (e.g., H₂O₂), and thermal conditions. Monitor degradation via HPLC or LC-MS.

- Kinetic Analysis : Calculate degradation half-lives (t₁/₂) and identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

- Cross-Validation : Compare results with structurally similar compounds (e.g., naphthalene-1-sulfonamide derivatives) to isolate instability mechanisms .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2), given the sulfonamide group’s precedent in enzyme inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding interactions .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorogenic substrates for proteases) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for similar sulfonamide derivatives?

- Methodological Answer :

- Reference Standards : Compare spectra with certified reference materials (CRMs) of analogous compounds (e.g., naphthalene-1-sulfonamide derivatives with trifluoromethyl groups) .

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Collaborative Validation : Cross-check data with independent labs using identical instrumentation (e.g., 400 MHz NMR) .

Toxicological and Environmental Impact

Q. What methodologies are appropriate for assessing the compound’s environmental persistence or toxicity?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 301 (Biodegradability) and Test No. 471 (Ames test for mutagenicity) .

- Ecotoxicology Models : Use Daphnia magna or algal growth inhibition assays to estimate EC₅₀ values .

- Bioaccumulation Studies : Calculate logP values (e.g., via shake-flask method) to predict lipid solubility and bioaccumulation potential .

Advanced Functionalization

Q. What strategies enable selective modification of the cyclopropyl or trifluoromethyl groups for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protection/Deprotection : Temporarily shield the sulfonamide group with tert-butyloxycarbonyl (Boc) to allow cyclopropyl ring-opening via acid catalysis .

- Radical Reactions : Use photoredox catalysis to functionalize the trifluoromethyl group (e.g., replacing -CF₃ with -CH₂F) .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyrazole’s 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.